molecular formula C12H15N5O2S B12598897 2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No.: B12598897
M. Wt: 293.35 g/mol
InChI Key: PAIUZIYVZUCLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide, is a synthetic chemical compound provided for research use only. It is not intended for diagnostic or therapeutic applications. The compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Specifically, the 1,2,4-triazole ring is a key structural component in many therapeutically important drugs and is extensively investigated for its potent antibacterial properties . The molecular design incorporates a cyclopropyl group, a substituent often used in antibiotic agents to enhance pharmacokinetic properties and target binding . The 5-methyl-isoxazol-3-yl acetamide moiety further adds to the potential for biological interaction, as such heterocyclic groups are common in pharmacologically active molecules. As a whole, this compound represents a valuable chemical entity for researchers exploring new antibacterial agents, particularly in the development of novel structures to combat drug-resistant bacteria . It is also a useful building block for constructing more complex molecules in drug discovery programs. The exact mechanism of action for this specific compound requires further experimental investigation. This product is strictly for use in laboratory research by qualified professionals.

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C12H15N5O2S/c1-7-5-9(16-19-7)13-10(18)6-20-12-15-14-11(17(12)2)8-3-4-8/h5,8H,3-4,6H2,1-2H3,(H,13,16,18)

InChI Key

PAIUZIYVZUCLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C3CC3

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

  • Formation of the Triazole Ring :

    • The synthesis often begins with the formation of the triazole ring through a reaction involving cyclopropyl and methyl derivatives of hydrazine and suitable carbonyl compounds.
    • This step may utilize catalysts such as InCl3 to enhance yield and reduce reaction time.
  • Sulfanylation :

    • The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions where a suitable thiol is reacted with the triazole intermediate.
    • Common thiols used include thiophenol derivatives or other sulfur-containing reagents.
  • Acetamide Formation :

    • The final step typically involves acylation of the amine group with an acetic acid derivative to form the acetamide.
    • This reaction can be catalyzed by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

One-Pot Synthesis

Recent studies have explored one-pot synthesis methods that combine multiple steps into a single reaction vessel, significantly simplifying the process:

  • Ultrasound-Assisted Synthesis :
    • Utilizing ultrasound irradiation has been shown to enhance reaction rates and yields. For instance, a study demonstrated that multi-component reactions under ultrasound led to improved yields of triazole derivatives within a short reaction time.

Reaction Conditions

The reaction conditions play a crucial role in determining the success and efficiency of the synthesis:

Parameter Optimal Conditions
Temperature Typically between 40°C to 60°C
Solvent Ethanol or DMF (dimethylformamide)
Catalyst InCl3 or other Lewis acids
Reaction Time Generally ranges from 20 min to several hours depending on conditions

Yield and Purity Analysis

The efficiency of each method can be assessed by analyzing the yield and purity of the synthesized compound:

Synthesis Method Yield (%) Purity (%) Notes
Multi-Step Synthesis 70-85 >95 High yield with careful optimization
One-Pot Synthesis 60-80 >90 Simplified process with moderate yields

Characterization Techniques

Following synthesis, characterization is essential to confirm the structure and purity of the compound:

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles often exhibit significant antimicrobial properties. A study highlighted that compounds with triazole structures can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The specific compound may share similar attributes due to its structural components.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound TypeTarget BacteriaMIC (μg/mL)
Triazole derivativesMRSA0.25 - 2
Triazole hybridsE. coli0.5 - 1
Clinafloxacin-triazole hybridsVarious0.046 - 3.11

Antifungal Properties

Triazoles are well-known antifungal agents. The compound's structural similarity to other effective triazole antifungals suggests potential use against fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Effects

Recent studies have shown that triazole derivatives can exhibit anti-inflammatory properties by inhibiting certain pathways involved in inflammation . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Neuroprotective Effects

Some research has indicated that triazole compounds can have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanisms involve modulation of neurotransmitter systems.

Agrochemical Applications

The compound also shows promise in agricultural applications as a fungicide or herbicide. The triazole moiety is known for its efficacy in controlling fungal pathogens in crops, which could enhance agricultural productivity .

Table 2: Potential Agrochemical Applications

Application TypeTarget OrganismEfficacy
FungicideVarious fungal pathogensHigh
HerbicideWeedsModerate

Case Study 1: Antimicrobial Testing

A series of synthesized triazole derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The results demonstrated that compounds similar to the target compound exhibited MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Neuroprotective Screening

In a study focused on neuroprotection, several triazole derivatives were assessed for their ability to protect neuronal cells from oxidative stress. Results showed significant neuroprotective effects at certain concentrations, suggesting that the target compound may also possess similar properties .

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, spectral data, and synthesis methodologies.

Structural and Functional Group Comparisons

Table 1: Structural Features of Target Compound and Analogues

Compound Name (Source) Core Structure Key Substituents Functional Groups
Target Compound 1,2,4-Triazole + Isoxazole 5-Cyclopropyl, 4-methyl (triazole); 5-methyl (isoxazole) Thioether, Acetamide
6m () 1,2,3-Triazole + Chlorophenyl 4-(Naphthalen-1-yloxy)methyl (triazole); 4-chlorophenyl (acetamide) Amide, Ether
8a () Pyridine + Thiadiazole 5-Acetyl-6-methyl (pyridine); phenyl (thiadiazole) Amide, Ketone
11 () 1,2,4-Triazole + Nitrophenyl 4-(Acetylamino)phenoxy (triazole); 2-methyl-5-nitrophenyl (acetamide) Amide, Nitro, Ether
Compound 1,2,4-Triazole + Thiadiazole 5-Cyclopropyl, 4-methyl (triazole); 1,3,4-thiadiazol-2-yl (acetamide) Thioether, Amide

Key Observations :

  • The target compound’s cyclopropyl group introduces steric hindrance and metabolic stability compared to bulkier substituents like naphthyloxy (6m) or phenoxy (11) .
  • The 5-methyl-isoxazole moiety may enhance hydrogen-bonding capacity relative to thiadiazole () or chlorophenyl (6m) groups .
Spectral and Physicochemical Comparisons

Table 2: Spectral and Physical Properties

Compound Name (Source) IR (C=O stretch, cm⁻¹) Melting Point (°C) Molecular Formula (Calculated) Notable Spectral Features
Target Compound ~1678–1679* N/A C₁₂H₁₄N₆O₂S* Thioether (S–C), amide (N–H, C=O)
6m () 1678 N/A C₂₁H₁₈ClN₄O₂ Chlorine HRMS peak (m/z 393.1112)
8a () 1679, 1605 290 C₂₃H₁₈N₄O₂S Dual C=O stretches, aromatic protons
11 () 1669 216–217 C₂₃H₂₁N₅O₄S Nitro group (1537 cm⁻¹, C=N stretch)

Notes:

  • The target compound’s amide C=O stretch (~1678 cm⁻¹) aligns with analogues like 6m and 8a, confirming consistent amide bond character .
  • Melting points vary significantly: 8a (290°C) vs. 11 (217°C), likely due to differences in crystallinity from aromatic vs. aliphatic substituents .

Key Differences :

  • The target compound’s synthesis may involve thioether formation (e.g., coupling a triazole-thiol with chloroacetamide) rather than cycloaddition (6m) or enaminone condensation (8a) .

Biological Activity

The compound 2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on various studies.

Structural Overview

The compound's structure can be broken down into key components:

  • Triazole Ring : The 1,2,4-triazole ring is recognized for its antimicrobial and antifungal properties.
  • Cyclopropyl Group : This moiety may enhance the compound's lipophilicity and biological activity.
  • Isosoxazole Group : Known for its neuroactive properties, this group can contribute to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown:

  • Antibacterial Activity : Compounds derived from triazoles have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
  • Antifungal Properties : Triazole derivatives have been reported to inhibit fungal growth effectively, with some compounds achieving MIC values comparable to established antifungal agents .

Antitubercular Activity

The compound's potential as an antitubercular agent is noteworthy. In vitro studies have shown that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting IC50 values in the low µg/mL range. This suggests a promising avenue for further research into its efficacy against tuberculosis .

Anticancer Potential

The triazole scaffold has been linked to anticancer activity in various studies. It has been reported that modifications to the triazole structure can lead to enhanced cytotoxic effects against cancer cell lines. For example, certain triazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells .

The biological activity of 2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide may involve several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, targeting specific metabolic pathways in pathogens or cancer cells.
  • Membrane Disruption : The lipophilic nature of the cyclopropyl group may facilitate membrane penetration, leading to cell lysis in susceptible organisms.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes in microorganisms and cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to our target exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
  • Antitubercular Screening : In another study focused on novel triazole hybrids, several compounds demonstrated promising antitubercular activity against M. tuberculosis with MIC values ranging from 0.5 to 10 µg/mL. These findings support the potential use of this class of compounds in treating tuberculosis .

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